

# An In-depth Technical Guide to the Synthesis and Purification of Norazine

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## Compound of Interest

Compound Name: Norazine

Cat. No.: B3065111

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This technical guide provides a comprehensive overview of the synthesis and purification of **Norazine** (CAS No: 3004-71-5), a substituted s-triazine herbicide. The methodologies presented are based on established principles of s-triazine chemistry, specifically the sequential nucleophilic substitution of cyanuric chloride. This document is intended for a technical audience in research and development.

**Norazine**, with the IUPAC name 6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine, is a member of the triazine family of compounds.<sup>[1]</sup> These compounds are primarily recognized for their application in agriculture as herbicides. The mechanism of action for **Norazine** involves the inhibition of photosynthesis in susceptible plant species by interfering with the electron transport chain within chloroplasts.<sup>[1]</sup>

## Chemical and Physical Properties of Norazine

A summary of the key chemical and physical properties of **Norazine** is provided in the table below. This data is essential for its synthesis, handling, and analysis.

Property	Value	Reference
CAS Number	3004-71-5	[1]
IUPAC Name	6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine	[1]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> ClN <sub>5</sub>	[1]
Molecular Weight	201.66 g/mol	[1]
Melting Point	158 °C	[2]
Water Solubility	0.26 g/L (at 21 °C)	[2]
pKa (Predicted)	2.27 ± 0.10	[2]

## Synthesis of Norazine

The synthesis of asymmetrically substituted s-triazines like **Norazine** is typically achieved through the sequential, temperature-controlled nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][4] The reactivity of the chlorine atoms decreases with each substitution, allowing for the stepwise introduction of different nucleophiles by carefully controlling the reaction temperature.[4][5]

The proposed synthesis of **Norazine** involves a two-step reaction:

- Monosubstitution: Reaction of cyanuric chloride with isopropylamine at a low temperature.
- Disubstitution: Subsequent reaction of the resulting dichlorotriazine intermediate with methylamine at a higher temperature.

## Experimental Protocol: Synthesis of Norazine

This protocol is a representative procedure based on the well-established chemistry of s-triazine synthesis.[4][6][7]

Materials:

- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
- Isopropylamine
- Methylamine (as a solution in a suitable solvent, e.g., THF or water)
- Potassium carbonate ( $K_2CO_3$ ) or Sodium bicarbonate ( $NaHCO_3$ )
- Acetone (anhydrous)
- Tetrahydrofuran (THF, anhydrous)
- Toluene
- Hydrochloric acid (HCl), 1M solution
- Sodium chloride (NaCl) solution, saturated
- Magnesium sulfate ( $MgSO_4$ ), anhydrous
- Crushed ice
- Distilled water

#### Step 1: Synthesis of 2,4-dichloro-6-(isopropylamino)-1,3,5-triazine

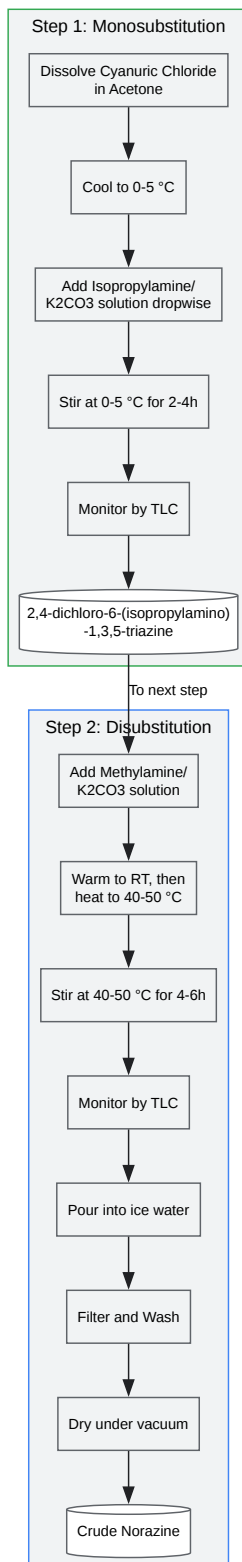
- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 eq) in acetone (e.g., 200 mL per 0.1 mol of cyanuric chloride).
- Cool the solution to 0-5 °C in an ice-salt bath.
- In a separate beaker, prepare a solution of isopropylamine (1.0 eq) and potassium carbonate (1.1 eq) in water or acetone.
- Add the isopropylamine solution dropwise to the stirred cyanuric chloride solution over a period of 1-2 hours, ensuring the temperature is maintained between 0-5 °C.<sup>[4][6]</sup> Maintaining this low temperature is crucial to prevent disubstitution.

- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the cyanuric chloride is consumed.
- The resulting mixture containing the monosubstituted intermediate can be used directly in the next step or isolated by pouring the reaction mixture into ice water and filtering the precipitated solid.

Step 2: Synthesis of 6-chloro-N-methyl-N'-isopropyl-1,3,5-triazine-2,4-diamine (**Norazine**)

- To the reaction mixture from Step 1 (or the redissolved intermediate), add a solution of methylamine (1.0 eq) and potassium carbonate (1.1 eq).
- Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.
- Stir the reaction mixture at this temperature for 4-6 hours. The second substitution requires a higher temperature due to the deactivation of the triazine ring by the first amino substituent.  
[4]
- Monitor the reaction by TLC until the dichlorotriazine intermediate is consumed.
- Once the reaction is complete, pour the mixture into a large volume of crushed ice with vigorous stirring.
- Filter the resulting white precipitate, which is the crude **Norazine** product.
- Wash the crude product with cold water until the washings are neutral.
- Dry the crude **Norazine** under vacuum.

## Experimental Workflow for Norazine Synthesis

[Click to download full resolution via product page](#)Caption: Experimental Workflow for **Norazine** Synthesis.

## Purification of Norazine

The crude **Norazine** product can be purified by recrystallization or column chromatography to achieve high purity.

### Experimental Protocol: Purification by Recrystallization

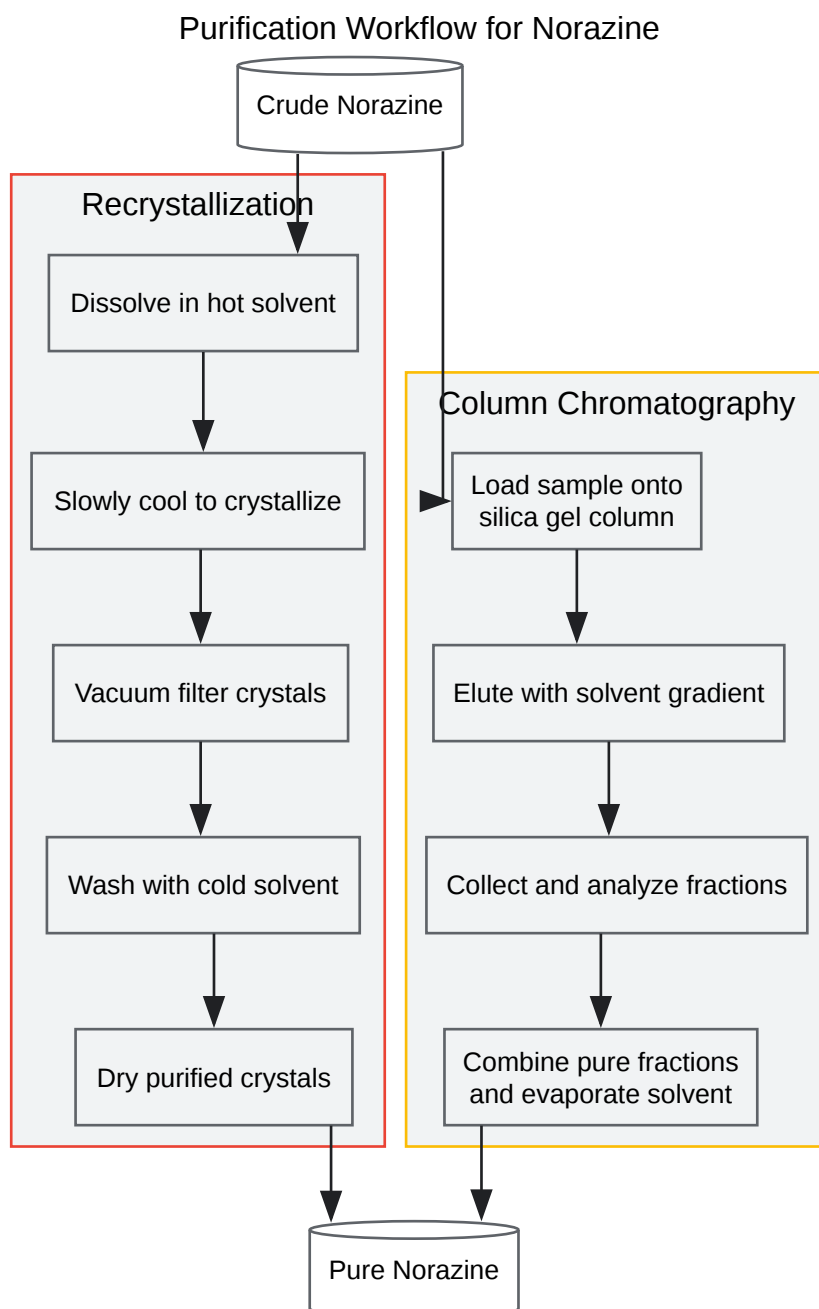
- Select a suitable solvent or solvent system for recrystallization. Ethanol, toluene, or a mixture of ethanol and water are often effective for chlorotriazines.
- Dissolve the crude **Norazine** in a minimum amount of the hot solvent.
- If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.
- Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Dry the purified **Norazine** crystals in a vacuum oven.

### Experimental Protocol: Purification by Column Chromatography

For higher purity, **Norazine** can be purified using silica gel column chromatography.

- Prepare a slurry of silica gel in a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
- Pack a chromatography column with the silica gel slurry.
- Dissolve the crude **Norazine** in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

- Load the adsorbed sample onto the top of the prepared column.
- Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
- Collect fractions and monitor them by TLC to identify the fractions containing the pure **Norazine**.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified **Norazine**.



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Caption: Purification Workflow for **Norazine**.

## Analytical Methods for Characterization

The identity and purity of the synthesized **Norazine** should be confirmed using modern analytical techniques.

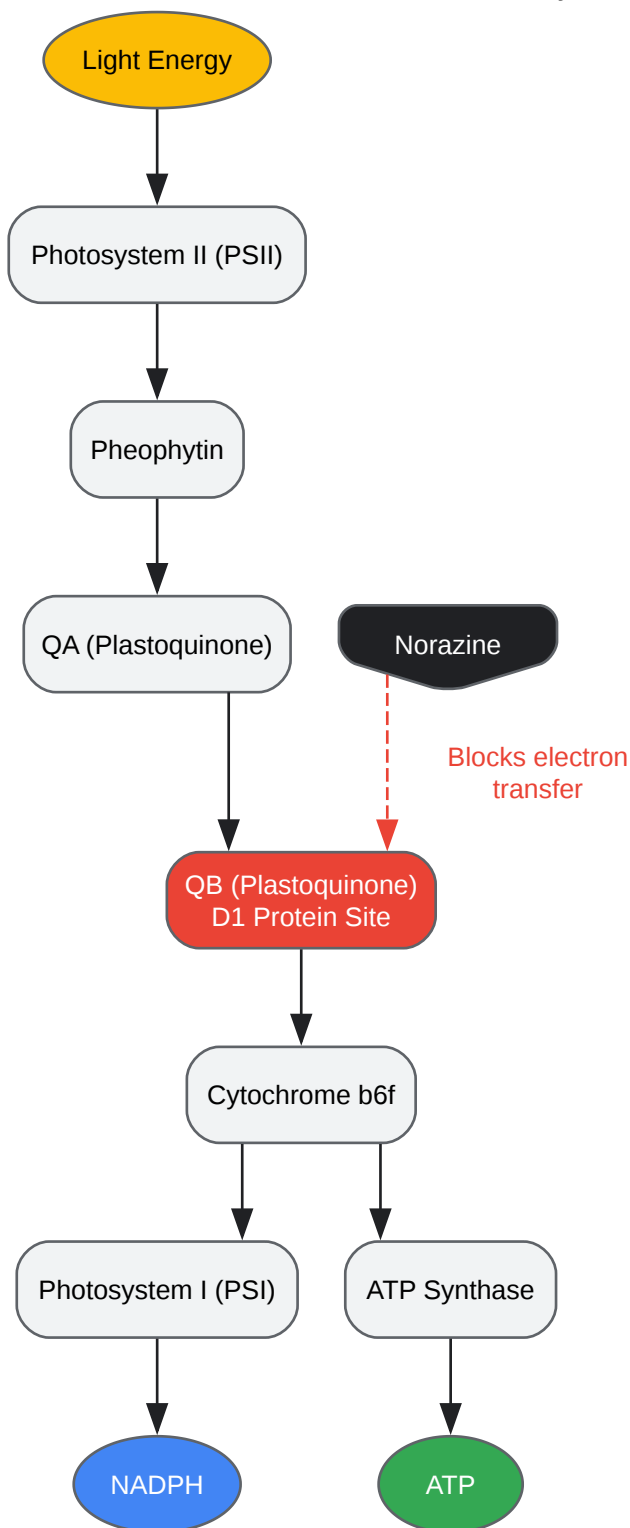
Analytical Technique	Purpose	Expected Results
Melting Point	Assess purity	A sharp melting point close to the literature value (158 °C) indicates high purity.
<sup>1</sup> H NMR	Structural elucidation	The spectrum should show signals corresponding to the protons of the isopropyl and methyl groups, as well as the N-H protons.
<sup>13</sup> C NMR	Structural confirmation	The spectrum should show the expected number of carbon signals for the triazine ring and the alkyl substituents.
Mass Spectrometry (MS)	Determine molecular weight	The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Norazine (201.66 g/mol ).
High-Performance Liquid Chromatography (HPLC)	Purity assessment	A single major peak in the chromatogram indicates a high degree of purity.
Gas Chromatography-Mass Spectrometry (GC-MS)	Purity and identity confirmation	Provides separation and mass spectral data to confirm the identity and purity of the compound. <a href="#">[8]</a> <a href="#">[9]</a>

## Mechanism of Action: Inhibition of Photosystem II

**Norazine**, like other s-triazine herbicides, acts by inhibiting photosynthesis. It specifically targets the D1 protein of the photosystem II (PSII) complex in the thylakoid membranes of chloroplasts. By binding to the quinone-binding site of the D1 protein, **Norazine** blocks the electron flow from photosystem II, thereby halting the production of ATP and NADPH, which are

essential for carbon fixation. This disruption of the photosynthetic electron transport chain ultimately leads to the death of the plant.

#### Norazine's Mechanism of Action in Photosynthesis



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